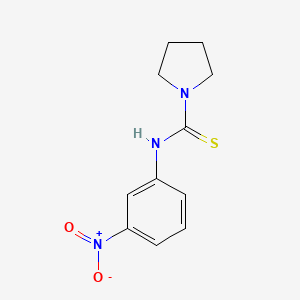
N-(3-nitrophenyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(3-nitrophenyl)-1-pyrrolidinecarbothioamide, commonly known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC is a thiol-containing compound that has been used in the synthesis of various organic compounds and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of NPC is not fully understood, but it is believed to act through the thiol group present in its structure. The thiol group can undergo oxidation-reduction reactions, leading to the formation of disulfide bonds with other thiol-containing molecules. This can result in the modulation of various cellular processes, including protein folding and enzyme activity.
Biochemical and Physiological Effects:
NPC has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. NPC has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of NPC is its ease of synthesis and availability. It is also relatively stable under various reaction conditions, making it a versatile reagent in organic synthesis. However, NPC has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain reactions.
Future Directions
There are several future directions for the research on NPC. One potential direction is the development of new synthetic methods for NPC and its derivatives. This can lead to the synthesis of new bioactive compounds with potential applications in medicinal chemistry and material science.
Another future direction is the investigation of the mechanism of action of NPC and its derivatives. This can provide insights into the cellular processes that are modulated by NPC and can lead to the development of new therapeutic agents for various diseases.
Finally, the investigation of the toxicity and safety profile of NPC and its derivatives is also an important future direction. This can provide valuable information for the development of new drugs and materials based on NPC.
Scientific Research Applications
NPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, NPC has been shown to exhibit antimicrobial, antifungal, and anti-cancer activities. It has also been used in the synthesis of various bioactive compounds, including pyrrolidine-based inhibitors of acetylcholinesterase and butyrylcholinesterase.
NPC has also shown promising results in material science, where it has been used in the synthesis of various metal nanoparticles. These nanoparticles have been shown to exhibit excellent catalytic activity in various reactions, including the reduction of nitroarenes and the oxidation of alcohols.
properties
IUPAC Name |
N-(3-nitrophenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-14(16)10-5-3-4-9(8-10)12-11(17)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKWPGIVUOXLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)

![5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4780462.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)
![methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4780490.png)

![7-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B4780501.png)
![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4780505.png)
![[(2-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4780509.png)
![methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B4780517.png)
![2-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4780518.png)
![(2-chloro-6-methoxy-4-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4780534.png)